Cas no 2034486-05-8 (5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one)

5-[3-(4-Chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one is a specialized heterocyclic compound featuring a benzoxazolone core substituted with a sulfonyl-linked azepane moiety. Its structural complexity, including the 4-chlorophenyl group and methyl substitution, suggests potential utility in medicinal chemistry or agrochemical research. The sulfonyl bridge enhances stability and may influence binding interactions, while the azepane ring offers conformational flexibility. This compound could serve as an intermediate in synthesizing biologically active molecules, particularly targeting neurological or metabolic pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Handling requires standard precautions for organosulfur and halogenated compounds.
5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one structure
2034486-05-8 structure
Product Name:5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
CAS No:2034486-05-8
MF:C20H21ClN2O4S
MW:420.909743070602
CID:5379079
Update Time:2025-06-15

5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
    • Inchi: 1S/C20H21ClN2O4S/c1-22-18-12-17(9-10-19(18)27-20(22)24)28(25,26)23-11-3-2-4-15(13-23)14-5-7-16(21)8-6-14/h5-10,12,15H,2-4,11,13H2,1H3
    • InChI Key: SKKZZMBMPSKKTL-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(S(N3CCCCC(C4=CC=C(Cl)C=C4)C3)(=O)=O)C=C2N(C)C1=O

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Additional information on 5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one

Comprehensive Overview of 5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one (CAS No. 2034486-05-8)

The compound 5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one (CAS No. 2034486-05-8) is a highly specialized chemical entity with a unique structural framework. Its molecular architecture combines a benzoxazolone core with a sulfonyl linkage and a 4-chlorophenyl-substituted azepane moiety, making it a subject of interest in pharmaceutical and agrochemical research. This compound exemplifies the growing trend of heterocyclic sulfonamides in drug discovery, particularly in targeting enzymes and receptors with high specificity.

Recent studies highlight the potential of 5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one in modulating biological pathways, aligning with the current focus on small-molecule therapeutics. Researchers are investigating its role as a kinase inhibitor or GPCR modulator, given the prevalence of these targets in treating metabolic and neurological disorders. The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in CNS drug development.

The synthesis of this compound involves multi-step organic transformations, including azepane ring formation, sulfonylation, and benzoxazolone cyclization. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for preclinical studies. Stability studies under varying pH and temperature conditions suggest optimal storage at -20°C in amber vials to prevent hydrolytic degradation of the sulfonyl group.

From an industrial perspective, CAS 2034486-05-8 represents innovations in green chemistry applications. Its synthetic route has been optimized to reduce heavy metal catalysts, addressing environmental concerns while maintaining yield efficiency. This aligns with the pharmaceutical industry's shift toward sustainable manufacturing practices—a topic frequently searched in conjunction with API production.

Emerging computational studies utilizing molecular docking and QSAR modeling predict favorable binding affinities for this compound against inflammatory targets like COX-2. Such in silico analyses are increasingly valuable for prioritizing experimental validation, reflecting the integration of AI-driven drug design in modern research workflows.

Regulatory considerations for 5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one emphasize compliance with REACH and ICH guidelines. While not classified as hazardous, proper handling with PPE is recommended due to limited toxicological data. Patent landscapes indicate pending applications for analogs, suggesting expanding commercial interest in this chemotype.

Future research directions may explore its structure-activity relationships through systematic derivatization, particularly at the 3-methyl and sulfonyl positions. Such modifications could enhance selectivity profiles, addressing common challenges like off-target effects—a recurring theme in precision medicine discussions.

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